Acridine, hydrobromide
Description
Acridine hydrobromide is the hydrobromide salt of acridine, a nitrogen-containing heterocyclic compound with a planar tricyclic structure. Acridine derivatives are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The hydrobromide form enhances solubility and stability, making it suitable for pharmaceutical applications. Acridine itself has a pKa of 5.6, comparable to pyridine and quinoline, and exhibits weak basicity . Its bromide salt retains the core acridine structure while improving bioavailability for therapeutic use.
Properties
IUPAC Name |
acridine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N.BrH/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h1-9H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVFJBGKJQEQQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480310 | |
| Record name | Acridine, hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37037-42-6 | |
| Record name | Acridine, hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Acridine, hydrobromide can be synthesized through several methods. One common method involves the reaction of acridine with hydrobromic acid. The process typically involves heating acridine in the presence of hydrobromic acid, leading to the formation of this compound. The reaction conditions, such as temperature and concentration of hydrobromic acid, can be optimized to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the final product’s purity and quality. Techniques such as recrystallization and chromatography are commonly used in the purification process .
Chemical Reactions Analysis
Types of Reactions: Acridine, hydrobromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form acridone derivatives.
Reduction: It can be reduced to form dihydroacridine derivatives.
Substitution: this compound can undergo substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Applications
Acridine derivatives, including acridine hydrobromide, have been extensively studied for their anticancer properties. Research highlights the following key findings:
- Mechanism of Action : Acridines exhibit cytotoxic effects through several mechanisms, including DNA intercalation, which disrupts replication and transcription processes in cancer cells. This leads to cell cycle arrest and apoptosis in various cancer cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and K562 (chronic myeloid leukemia) .
- Case Studies :
Table 1: Anticancer Activity of Acridine Derivatives
Antimicrobial Properties
Acridine compounds have also been recognized for their antimicrobial properties:
- Historical Context : The use of acridines as antimicrobial agents dates back to the early 20th century. They were initially proposed as treatments for various infections due to their ability to inhibit bacterial growth .
- Recent Findings : Recent studies have shown that acridine derivatives can act against resistant bacterial strains. For instance, 2-nitroacridone has demonstrated significant inhibitory effects against acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases linked to bacterial infections .
Table 2: Antimicrobial Activity of Acridine Derivatives
Other Therapeutic Applications
Beyond anticancer and antimicrobial applications, acridine hydrobromide has been explored for additional therapeutic uses:
- Antiviral Activity : Some studies indicate that acridine compounds may possess antiviral properties, particularly against RNA viruses such as SARS-CoV-2. Their mechanism often involves interference with viral replication processes .
- Corrosion Inhibition : Recent research has suggested that acridines can be effective corrosion inhibitors for metals in acidic environments, presenting a unique application in materials science .
Mechanism of Action
Acridine, hydrobromide exerts its effects primarily through DNA intercalation, where it inserts itself between DNA base pairs. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. This compound also inhibits enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division .
Comparison with Similar Compounds
Comparison with Similar Acridine Derivatives
Chemical and Structural Properties
Acridine hydrobromide shares structural similarities with other acridine salts and derivatives, differing primarily in substituents and counterions:
Key Observations :
Anticancer Activity :
- Acridine Hydrobromide: Limited direct data, but acridine derivatives like acridine–thiosemicarbazones () show antiproliferative activity via Topoisomerase IIα inhibition and DNA binding, with IC₅₀ values as low as 0.11 μM .
- Acridinones (): Inhibit tubulin assembly and cell migration (e.g., compound 10: IC₅₀ = 0.110 μM) .
Antiviral Activity :
Neuroprotective and Antiprion Activity :
- Group 2 acridines (e.g., 6-chloro-2-methoxyacridine) protect HT22 neuronal cells from glutamate toxicity via modulation of oxidative pathways .
Pharmacological Mechanisms
- DNA Intercalation : Proflavine and acridine orange intercalate into DNA, disrupting replication . Acridine hydrobromide likely shares this mechanism.
- Enzyme Inhibition: Derivatives like acridinones () target tubulin, while acridine–thiosemicarbazones inhibit Topoisomerase IIα .
- Receptor Modulation : SKF-82958 (a chloro-acridine hydrobromide) acts as a dopamine D1 agonist, highlighting structural versatility .
Toxicity and Selectivity
- Acridine Hydrobromide: No direct toxicity data, but related compounds (e.g., acridine–thiosemicarbazones) show acute toxicity in mice at 50–100 mg/kg .
- Selectivity: Quinacrine derivatives exhibit specificity for prion proteins over non-target cells, reducing off-target effects .
Biological Activity
Acridine hydrobromide, a derivative of acridine, has garnered significant attention in the pharmaceutical field due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
Acridine hydrobromide is characterized by its planar aromatic structure, which facilitates intercalation with DNA. This property is crucial for its biological activity, particularly in anticancer applications. The compound's ability to interact with nucleic acids allows it to inhibit DNA replication and transcription, making it a candidate for various therapeutic uses.
Biological Activities
Acridine derivatives, including acridine hydrobromide, exhibit a wide range of biological activities:
- Antitumor Activity : Acridine compounds have shown promise in cancer treatment due to their ability to induce apoptosis in cancer cells. For instance, studies indicate that certain derivatives can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), colon (Caco2), and prostate (PC-3) cancer cells .
- Antimicrobial Effects : Acridine derivatives possess antibacterial and antifungal properties. Research has demonstrated their efficacy against various pathogens, suggesting potential applications in treating infectious diseases .
- Antiviral Properties : Some acridine compounds have been investigated for their antiviral effects, particularly against viruses like HIV and influenza .
The biological activity of acridine hydrobromide primarily involves:
- DNA Intercalation : The planar structure allows it to insert between DNA base pairs, disrupting replication and transcription processes.
- Enzyme Inhibition : Acridine derivatives have been shown to inhibit various enzymes involved in cell cycle regulation and DNA repair mechanisms .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that acridines may induce oxidative stress in cells, leading to apoptosis .
Table 1: Summary of Biological Activities of Acridine Hydrobromide Derivatives
| Activity Type | Cell Line/Pathogen | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antitumor | MCF-7 | 0.90 | |
| Antitumor | Caco2 | 86 | |
| Antimicrobial | Various Bacteria | Varies | |
| Antiviral | HIV | Varies |
Case Study: Anticancer Activity
A study evaluated the anticancer effects of a series of acridine derivatives on human oral squamous carcinoma cells. The results indicated that specific analogues caused G2/M phase arrest at concentrations ranging from 5.3 to 10.6 μM, while higher doses led to polyploidy and significant cell death . These findings underscore the potential of acridines as effective chemotherapeutic agents.
Recent Developments
Recent research has focused on synthesizing new acridine derivatives with enhanced selectivity and reduced toxicity. For example, novel compounds have been developed that target specific kinases involved in cancer progression, demonstrating promising results in preclinical models .
Q & A
Q. What protocols ensure reproducibility in synthesizing acridine hydrobromide salts?
- Methodology : Detailed reporting of crystallization conditions (e.g., solvent evaporation rates, counterion ratios) is essential. Collaborative validation through independent synthesis trials and open-access data sharing (per FAIR principles) minimizes batch variability .
Q. How should researchers formulate hypotheses for SAR studies on acridine hydrobromide’s anticancer mechanisms?
Q. What statistical methods compare the sensitivity of cytotoxicity assays for acridine derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
